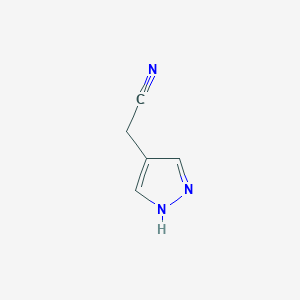

2-(1H-pyrazol-4-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-2-1-5-3-7-8-4-5/h3-4H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEJDOAPQGNKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195672-98-0 | |

| Record name | 2-(1H-pyrazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Acetonitrile and Its Advanced Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for 2-(1H-pyrazol-4-yl)acetonitrile are less commonly reported in the literature compared to indirect methods. These approaches would ideally involve the direct introduction of the acetonitrile (B52724) moiety onto a pre-formed pyrazole (B372694) ring at the C4 position. One potential, though less explored, route could involve the direct cyanation of a 4-unsubstituted pyrazole. However, controlling the regioselectivity of such a reaction can be challenging.

Another direct approach could be the reaction of a 4-halopyrazole with a cyanide source, such as potassium or sodium cyanide, in a nucleophilic substitution reaction. The success of this method would depend on the reactivity of the specific 4-halopyrazole used.

Indirect Synthetic Pathways via Precursors

Indirect methods, which involve the transformation of pre-functionalized pyrazole precursors, are more prevalent and offer greater control over the final product. These pathways often begin with the construction of a pyrazole ring bearing a group at the C4 position that can be readily converted to the desired acetonitrile functionality.

Utilization of Pyrazole-4-carbaldehydes in Condensation Reactions

A common and versatile indirect method involves the use of pyrazole-4-carbaldehydes as key intermediates. researchgate.netresearchgate.netumich.eduresearchgate.net These aldehydes can be synthesized through various methods, including the Vilsmeier-Haack reaction on hydrazones of ketones or the oxidation of the corresponding 4-pyrazolylmethanols. researchgate.net

Once obtained, the pyrazole-4-carbaldehyde can undergo condensation reactions with compounds containing an active methylene (B1212753) group, such as those in the Knoevenagel condensation. For instance, reaction with cyanoacetic acid followed by decarboxylation can yield the target this compound. Another approach involves the reaction of the aldehyde with tosylhydrazine to form a tosylhydrazone, which can then be treated with a cyanide source to afford the nitrile.

| Precursor | Reagent(s) | Product | Notes |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Methyl ketones | Diaryl pyrazolylpropenones | Aldol condensation. umich.edu |

| 5-Aminopyrazole-4-carbaldehydes | Ketones, malononitrile (B47326), phenylacetonitrile, cyanoacetamide | Pyrazolo[3,4-b]pyridines | Friedländer condensation. umich.edu |

| Pyrazole-4-carbaldehyde | 2-Mercaptoacetic acid, aromatic amines | Pyrazolylthiazolidin-4-one | --- |

Transformations from Thiazolyl-acetonitrile Intermediates

While less direct, transformations from other heterocyclic systems can also lead to pyrazole-containing acetonitriles. In some instances, a thiazole (B1198619) ring bearing an acetonitrile group could potentially be rearranged or used in a ring-transformation reaction to form a pyrazole. However, specific examples of transforming a thiazolyl-acetonitrile directly into this compound are not prominently featured in the primary literature. A more common strategy involves synthesizing complex molecules where a pyrazole and a thiazole ring are both present, often formed from a common precursor. For example, reactions of pyrazoline-N-thioamides with various ketones can lead to the formation of 2-(pyrazol-1-yl)thiazole derivatives. nih.gov

Derivatization of Pre-functionalized Pyrazole Nuclei

This strategy involves starting with a pyrazole ring that already contains a functional group at the C4 position, which can then be chemically modified to introduce the acetonitrile group. bohrium.comnih.gov A prominent example is the use of 4-halopyrazoles. These can be synthesized and then subjected to nucleophilic substitution with a cyanide salt.

Another approach is the functionalization of a pyrazole with a boronic acid or pinacol (B44631) ester at the C4 position. researchgate.net This allows for Suzuki coupling reactions with a suitable partner containing the acetonitrile moiety or a precursor to it. google.com For example, 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be coupled with 4-bromo-2-chlorobenzonitrile. google.com

Furthermore, direct C-H functionalization of the pyrazole ring at the C4 position followed by introduction of the acetonitrile group is an emerging area of interest.

| Starting Material | Reaction Type | Key Reagents | Product |

| 4-Unsubstituted Pyrazoles | Oxidative Thiocyanation/Selenocyanation | PhICl2, NH4SCN/KSeCN | 4-Thio/selenocyanated pyrazoles nih.gov |

| 1-Alkyl-1H-pyrazoles | Lithiation and Borylation | n-BuLi, Triisopropoxyborane | 1-Alkyl-1H-pyrazol-5-ylboronic acid pinacol esters researchgate.net |

| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Suzuki Coupling | 4-Bromo-2-chlorobenzonitrile, Pd(OAc)2, PPh3 | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile google.com |

Advanced Catalytic and Green Synthetic Techniques

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and atom-economical methods. These principles are being increasingly applied to the synthesis of pyrazole derivatives.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.gov Several MCRs have been developed for the synthesis of functionalized pyrazoles, some of which can be adapted to produce precursors for this compound. nih.govfrontiersin.orgnih.govrsc.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine (B178648) derivative. frontiersin.orgfrontiersin.org By carefully selecting the starting materials, a pyrazole with a substituent at the C4 position suitable for conversion to an acetonitrile can be obtained. For instance, a four-component reaction of an aldehyde, hydrazine hydrate (B1144303), a β-ketoester, and malononitrile can lead to the formation of pyrano[2,3-c]pyrazoles, which are structurally related and highlight the utility of MCRs in generating complex heterocyclic systems. nih.govnih.govrsc.org

Green chemistry principles are often integrated with MCRs, utilizing environmentally benign solvents like water or deep eutectic solvents, and employing reusable catalysts. frontiersin.orgijprt.org For example, the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has been achieved using a K2CO3/glycerol deep eutectic solvent. frontiersin.org

| Reaction Type | Reactants | Catalyst/Solvent | Product Class |

| Four-component reaction | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine (B1682933)/Water | 1,4-Dihydropyrano[2,3-c]pyrazoles nih.gov |

| Four-component reaction | Aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine (B6355638)/Water | Pyrano[2,3-c]pyrazole derivatives nih.gov |

| Multicomponent reaction | Aldehyde derivatives, methyl 2-cyanoacetate, phenylhydrazine | K2CO3/Glycerol | 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives frontiersin.orgfrontiersin.org |

| Multicomponent reaction | Aromatic aldehyde, malononitrile, phenyl hydrazine | Engineered polyvinyl alcohol | Pyrazole-4-carbonitrile derivatives bohrium.com |

Metal-Catalyzed Synthetic Protocols

The synthesis of the pyrazole core, a key structural motif in many functional molecules, has been significantly advanced through the use of metal catalysis. Transition metals such as palladium, copper, iron, ruthenium, and nickel offer unique catalytic cycles that enable the construction of the pyrazole ring with high efficiency, regioselectivity, and functional group tolerance. These methods often proceed under milder conditions than classical condensation reactions and provide access to a diverse range of substituted pyrazole derivatives, including precursors for this compound.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole synthesis, palladium-catalyzed reactions are employed for the construction of substituted pyrazoles and their derivatives. While direct synthesis of the pyrazole ring via palladium is less common than with other metals, its role in the functionalization of pre-existing pyrazole rings is critical. For instance, palladium-catalyzed coupling reactions of aryl triflates with pyrazole derivatives, utilizing ligands like tBuBrettPhos, provide a powerful route to N-arylpyrazoles. organic-chemistry.org

A notable application involves the palladium iodide (PdI₂)/potassium iodide (KI) catalyzed oxidative aminocarbonylation of 2-propargyl-1,3-dicarbonyl compounds. nih.gov This process, while yielding furan (B31954) derivatives, proceeds through a 2-ynamide intermediate formed via Csp-H activation, demonstrating a powerful palladium-catalyzed method for functionalizing terminal alkynes, a common precursor in heterocyclic synthesis. nih.gov The reaction of cyclopropanol-derived ketone homoenolates with benzyl (B1604629) chlorides, catalyzed by palladium, also showcases the metal's utility in forming C-C bonds adjacent to a carbonyl group, a reaction type that could be adapted for creating precursors to pyrazole acetonitrile derivatives. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Transformation | Ref. |

| N-Arylation | Palladium catalyst with tBuBrettPhos ligand | Aryl triflates, Pyrazole derivatives | Forms N-arylpyrazoles | organic-chemistry.org |

| Oxidative Aminocarbonylation | PdI₂/KI | 2-Propargyl-1,3-dicarbonyl compounds, Secondary amines, CO | Forms 2-(4-acylfuran-2-yl)acetamides via a 2-ynamide intermediate | nih.gov |

| Cross-Coupling | Palladium catalyst | Cyclopropanol-derived ketone homoenolates, Benzyl chlorides | Forms γ-benzylated ketones | nih.gov |

Copper-Catalyzed Oxidative Cyclizations

Copper catalysis has emerged as a cost-effective and versatile tool for pyrazole synthesis, often utilizing air or oxygen as a green oxidant. organic-chemistry.org A prominent method involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. A key feature of this transformation is the concomitant cleavage of a C=C bond. acs.org

Another approach is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which produces substituted pyrazoles in good yields. organic-chemistry.org In this method, inexpensive cuprous oxide (Cu₂O) serves as the promoter. organic-chemistry.org Furthermore, copper-catalyzed direct aerobic oxidative C(sp²)-H amination represents a simple and efficient pathway to pyrazoles and indazoles under mild conditions, tolerating a wide variety of functional groups. acs.org Researchers have also developed copper(II)-catalyzed domino annulations using pyrazole-based β-aminonitriles as building blocks to generate fused heterocyclic systems. nih.gov

| Reaction Type | Catalyst | Starting Materials | Key Features | Ref. |

| Aerobic Oxidative Cyclization | Copper catalyst | β,γ-Unsaturated hydrazones | Radical-initiated cyclization with C=C bond cleavage | organic-chemistry.orgacs.org |

| Aerobic Oxidative [3+2] Cycloaddition | Cu₂O | N,N-Disubstituted hydrazines, Alkynoates | High atom economy and regioselectivity | organic-chemistry.org |

| Aerobic C(sp²)-H Amination | Copper catalyst | Not specified | Direct C-H functionalization for C-N bond formation | acs.org |

| Domino Annulation | Copper(II) catalyst | Pyrazole-based β-aminonitriles | One-pot generation of fused N-heterocycles | nih.gov |

Iron-Catalyzed Transformations

Iron, being an earth-abundant and low-toxicity metal, provides an economical and environmentally benign alternative for catalysis. An iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.orgresearchgate.net This one-pot transformation proceeds under mild, ligand-free conditions. researchgate.net A polyoxomolybdate-based iron catalyst has also been shown to be effective and reusable for synthesizing functionalized pyrazoles from arylsulfonylhydrazines and diketones. tandfonline.com The synthesis of pyrazole-based iron(III) complexes has also been explored, highlighting the strong coordination between iron and the pyrazole ligand. researchgate.net

| Reaction Type | Catalyst | Starting Materials | Products | Ref. |

| Regioselective Cyclization | Ferric nitrate (B79036) or other iron catalysts | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.orgresearchgate.net |

| Condensation Cyclization | (NH₄)₃[FeMo₆O₁₈(OH)₆] | Arylsulfonylhydrazines, Diketones | Functionalized pyrazoles | tandfonline.com |

Ruthenium-Catalyzed Oxidative C-N Coupling

Ruthenium catalysts have enabled novel and efficient pathways for synthesizing highly substituted pyrazoles. A significant development is the ruthenium(II)-catalyzed intramolecular aerobic oxidative C-N coupling. acs.orgnih.govorganic-chemistry.org This method facilitates the synthesis of challenging tri- and tetrasubstituted pyrazoles from hydrazones and aldehydes or ketones, using dioxygen as the sole oxidant. acs.orgorganic-chemistry.org The reaction demonstrates excellent reactivity and functional group tolerance, with DMSO often being the most effective solvent. organic-chemistry.org Mechanistic studies point to a process involving chelation of ruthenium to a nitrogen atom, C-H activation, and reductive elimination to form the C-N bond. organic-chemistry.org Additionally, ruthenium-catalyzed hydrogen transfer reactions between 1,3-diols and alkyl hydrazines have been used to produce 1,4-disubstituted pyrazoles. organic-chemistry.org

| Reaction Type | Catalyst System | Starting Materials | Key Features | Ref. |

| Intramolecular Aerobic Oxidative C-N Coupling | Ru(II) catalyst | Aromatic hydrazines, Aldehydes, Ketones | Uses O₂ as a green oxidant; produces tri- and tetrasubstituted pyrazoles in high yields. | acs.orgnih.govorganic-chemistry.org |

| Acceptorless Dehydrogenative Coupling | Ru₃(CO)₁₂ / Ligand | 1,3-Diols, Arylhydrazines | High selectivity and wide substrate scope with water and hydrogen gas as byproducts. | organic-chemistry.org |

| Carbonylation at C-H Bonds | Ru₃(CO)₁₂ | 1-Arylpyrazoles, CO, Ethylene | Regioselective carbonylation at the ortho C-H bond of the aryl group. | nih.gov |

Nickel(0)-Catalyzed Ring Transformation Reactions

Nickel catalysis offers unique reactivity for pyrazole synthesis, including multicomponent reactions and ring transformations. A heterogeneous nickel-based catalyst has been successfully used in a one-pot, three-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com This catalyst is reusable for several cycles without significant loss of activity. mdpi.com

A particularly innovative approach involves a nickel(0)-catalyzed ring transformation of isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles and 1,2,4-triazoles. organic-chemistry.org This reaction represents a formal atom-exchange process at the internal heteroatoms of the aromatic ring, providing rapid access to different five-membered azole scaffolds without requiring de novo synthesis. organic-chemistry.org The key step in many nickel-catalyzed transformations involving imines is the oxidative cyclization with nickel(0) to form five-membered aza-nickelacycle intermediates. nih.gov

| Reaction Type | Catalyst | Starting Materials | Transformation | Ref. |

| One-Pot Three-Component Synthesis | Heterogeneous Nickel-based catalyst | Hydrazine, Ketone derivatives, Aldehyde derivatives | Forms various pyrazole derivatives in good to excellent yields. | mdpi.com |

| Ring Transformation | Air-stable Ni(0) complex | Isoxazoles, Oxadiazoles | Formal atom-exchange to form pyrazoles and 1,2,4-triazoles. | organic-chemistry.org |

| On-Surface Synthesis | Pyrazole-mediated | Ni(OH)₂ | Forms Ni/NiO hybrids using pyrazole as a surface ligand and evacuating it via annealing. | acs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. nanobioletters.comdegres.eu The synthesis of pyrazole and its derivatives has greatly benefited from this technology.

Microwave irradiation has been successfully applied to the Vilsmeier-Haack formylation of pyrazoles to produce pyrazole-4-carbaldehydes, significantly reducing reaction times from hours to minutes. degres.eu It has also been used in the multicomponent synthesis of 4H-pyrano[2,3-c]pyrazoles, where the microwave method proved more efficient than conventional stirring at room temperature. nanobioletters.com The synthesis of 4,5-dihydro-1H-pyrazoles (pyrazolines) via the cyclocondensation of chalcones and hydrazines is another reaction that shows marked improvement under microwave irradiation. shd-pub.org.rs

Studies have shown that reaction conditions, such as the choice of solvent and temperature, can be finely tuned in microwave-assisted synthesis to control product outcomes, for example, selectively forming either 4,5-dihydro-1H-pyrazoles or fully aromatized pyrazoles. researchgate.net The combination of metal catalysis and microwave heating can be particularly powerful, as seen in a copper(II)-catalyzed domino annulation for creating fused pyrazole systems. nih.gov This synergy allows for rapid and efficient construction of complex heterocyclic scaffolds.

| Synthesis | Methodology | Key Advantages | Ref. |

| Pyrazole-4-carbaldehydes | Vilsmeier-Haack formylation | Reaction time reduced from 7 hours to 15 minutes. | degres.eu |

| 4H-Pyrano[2,3-c]pyrazoles | One-pot, four-component reaction | Higher yields and shorter reaction times compared to conventional methods. | nanobioletters.com |

| 4,5-Dihydro-1H-pyrazoles | Cyclocondensation of chalcones and hydrazines | Efficient synthesis of pyrazoline derivatives. | shd-pub.org.rs |

| Selective Pyrazole/Pyrazoline Synthesis | Cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines | Temperature control under microwave irradiation dictates product formation. | researchgate.net |

| Fused Pyrazole Heterocycles | Copper(II)-catalyzed domino annulation | Streamlined one-pot synthesis of complex molecules. | nih.gov |

Solvent-Free Synthetic Methodologies

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the literature, the principles of solvent-free pyrazole synthesis can be applied. These methods often utilize alternative energy sources or catalysts to facilitate the reaction.

Solvent-less condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature has been shown to afford pyrazole derivatives in high yields. rsc.org Another approach involves the use of a fly-ash:H2SO4 catalyst for the solvent-free cyclization and acetylation of chalcones with hydrazine hydrate and acetic anhydride, producing N-acetyl pyrazoles in yields exceeding 75%. osti.gov Such methods, which often involve simple grinding of reactants, offer advantages in terms of reduced waste, lower costs, and easier product isolation. rsc.orgosti.gov

Multicomponent reactions under solvent-free conditions, sometimes catalyzed by substances like taurine or montmorillonite (B579905) K10, have also proven effective for the synthesis of complex pyrazole derivatives. nih.gov These one-pot syntheses are highly atom-economical and can generate molecular diversity efficiently. nih.gov The application of these principles to the synthesis of this compound would likely involve the reaction of a suitable 1,3-dicarbonyl precursor with a hydrazine source under solvent-free or neat conditions, potentially with catalytic activation.

Modular and Chromatography-Free Synthesis of Oligo-(1H-pyrazol-4-yl)-arenes

A significant advancement in the synthesis of complex pyrazole-containing architectures is the development of a modular and chromatography-free methodology for the preparation of oligo-(1H-pyrazol-4-yl)-arenes. researchgate.net This strategy allows for the controlled assembly of molecules with varying sizes, shapes, and steric bulk, which is crucial for applications in materials science and as bioactive molecules. researchgate.net

The core of this methodology lies in the use of 1-trityl-1H-pyrazol-4-ylboronate pinacol esters as key building blocks. researchgate.net This approach enables the application of Suzuki coupling reactions with a range of brominated aromatic precursors. researchgate.net A key advantage is that the pyrazole NH group remains intact throughout the synthesis, allowing for further functionalization or coordination with metal ions. researchgate.net The purification of the final products is achieved through standard extraction and trituration techniques, completely avoiding the need for chromatographic separation, which is often a bottleneck in synthetic processes. researchgate.net This makes the synthesis highly efficient and scalable.

| Starting Material | Precursor | Key Features | Purification | Ref. |

| 1-trityl-1H-pyrazol-4-ylboronate pinacol esters | Brominated aromatic precursors | Modular, controllable size and shape, intact pyrazole NH | Extraction and trituration (chromatography-free) | researchgate.net |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines often leads to the formation of regioisomers, which can be challenging to separate. organic-chemistry.org Controlling the regioselectivity of this reaction is therefore a critical aspect of pyrazole synthesis.

Regioselectivity:

The choice of solvent has been shown to play a crucial role in determining the regioselectivity of pyrazole formation. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been found to significantly enhance regioselectivity compared to commonly used polar protic solvents like ethanol (B145695) and acetic acid. organic-chemistry.org For instance, the condensation of 1,3-diketones with arylhydrazines in DMAc at room temperature can lead to a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org The addition of a catalytic amount of a strong acid, such as 10 N aqueous hydrochloric acid, can further improve yields by promoting the dehydration step. organic-chemistry.org

In some cases, even in the absence of a solvent, the reaction of a push-pull alkene with methylhydrazine can lead to a mixture of N-methyl pyrazole isomers, highlighting the inherent challenges in controlling regioselectivity. nih.gov However, highly regio- and chemo-selective outcomes have been achieved in the synthesis of N1-substituted pyrazoles by carefully controlling the reaction conditions and the nature of the nucleophilic centers in the hydrazine reagent. nih.gov

Stereoselectivity:

When the pyrazole ring or its substituents contain chiral centers, controlling the stereochemistry of the molecule becomes paramount. The enantioselective separation of chiral N1-substituted-1H-pyrazole derivatives has been successfully achieved using polysaccharide-based chiral stationary phases in high-performance liquid chromatography (HPLC). acs.org This allows for the isolation of individual enantiomers for stereospecific pharmacological studies. acs.org

For the asymmetric synthesis of chiral pyrazole derivatives, the use of chiral auxiliaries is a common strategy. For example, the synthesis of pyrazolo[4,3-c]pyridines can be achieved through a multi-step process starting from a pyrazole-4-carbaldehyde and employing Grignard reagents, which can introduce stereocenters. nih.gov While direct stereoselective synthesis of this compound analogs is not widely reported, the established principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, can be applied to achieve the desired stereochemical outcomes.

| Aspect | Key Control Factors | Examples | Ref. |

| Regioselectivity | Solvent polarity (aprotic > protic), catalysts (strong acid) | DMAc, DMF, NMP for high regioselectivity in pyrazole formation from 1,3-diketones and arylhydrazines. | organic-chemistry.org |

| Stereoselectivity | Chiral stationary phases (for separation), chiral auxiliaries (for synthesis) | Polysaccharide-based columns for HPLC separation of enantiomers. Use of Grignard reagents in multi-step synthesis. | acs.orgnih.gov |

Mechanistic Investigations of Reactions Involving 2 1h Pyrazol 4 Yl Acetonitrile

Pyrazole (B372694) Ring Formation Mechanisms

The construction of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many synthetic strategies. wikipedia.org Several mechanistic pathways are employed for the synthesis of pyrazole-containing compounds, including 2-(1H-pyrazol-4-yl)acetonitrile.

Cyclocondensation Pathways of Hydrazines

A prevalent and classical method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov This approach, often referred to as the Knorr synthesis, involves the reaction of a binucleophilic hydrazine with a dielectrophilic 1,3-dicarbonyl substrate. wikipedia.orgbeilstein-journals.org The reaction proceeds through a series of addition and dehydration steps to form the stable aromatic pyrazole ring. youtube.com The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be a challenge, potentially leading to a mixture of regioisomers. nih.gov

The versatility of this method is enhanced by the ability to generate the 1,3-dicarbonyl compounds in situ. For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then undergo cyclocondensation with hydrazines in a one-pot multicomponent reaction. nih.gov Similarly, α,β-unsaturated carbonyl compounds can serve as precursors to the 1,3-dielectrophile, reacting with hydrazines via a Michael addition followed by cyclization and oxidation to yield the pyrazole. beilstein-journals.org

| Reactants | Key Features | Product |

| Hydrazine and 1,3-Dicarbonyl Compound | Classical Knorr synthesis; involves addition and dehydration. wikipedia.orgnih.gov | Pyrazole |

| Hydrazine and in situ generated 1,3-Diketone | One-pot multicomponent reaction; enolate reacts with acid chloride. nih.gov | Pyrazole |

| Hydrazine and α,β-Unsaturated Carbonyl | Michael addition followed by cyclization and oxidation. beilstein-journals.org | Pyrazole |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful tool for the construction of the pyrazole ring. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. researchgate.netacs.org The use of diazo compounds, which can be generated in situ from aldehydes or tosylhydrazones to mitigate their hazardous nature, provides a convergent route to various substituted pyrazoles. nih.govacs.org

Nitrile imines, generated in situ from the oxidation of hydrazones, also serve as effective 1,3-dipoles. rsc.orgrsc.org These reactive intermediates readily undergo cycloaddition with alkynes to afford highly substituted pyrazoles. The regioselectivity of these cycloadditions is a key aspect, and the use of alkyne surrogates can help control the regiochemical outcome. nih.gov

| 1,3-Dipole | Dipolarophile | Key Features | Product |

| Diazo Compound | Alkyne/Alkene | In situ generation of diazo compounds from aldehydes or tosylhydrazones. nih.govacs.org | Pyrazole |

| Nitrile Imine | Alkyne | In situ generation from hydrazone oxidation; provides access to highly substituted pyrazoles. rsc.orgrsc.org | Pyrazole |

Intramolecular Cyclization Processes

Intramolecular cyclization reactions offer an alternative and often highly regioselective route to pyrazoles. These reactions typically involve a substrate that contains both the hydrazine or a precursor and the three-carbon unit required for ring formation. For instance, α,β-alkynic hydrazones can undergo cyclization upon treatment with an electrophile to form substituted pyrazoles. mdpi.com

Another approach involves the intramolecular oxidative cyclization of α-indolylhydrazones, which proceeds through a sequence of C-N bond formation and aromatization steps. acs.org These intramolecular strategies are particularly useful for the synthesis of fused pyrazole systems and can offer excellent control over the final product's structure.

In Situ Generation of Reactive Intermediates

The in situ generation of reactive intermediates is a common strategy in pyrazole synthesis to avoid handling unstable or hazardous compounds. nih.gov As mentioned previously, both 1,3-dicarbonyl compounds and 1,3-dipoles like diazo compounds and nitrile imines are frequently generated in situ. nih.govresearchgate.netacs.org

For example, the reaction of aldehydes, β-ketophosphonates, and diazoacetonitrile proceeds through a domino process involving a Horner-Wadsworth-Emmons reaction followed by a [3+2] cycloaddition and subsequent oxidation to furnish highly substituted cyanopyrazoles. researchgate.net Similarly, the synthesis of hydrazines themselves can be a challenge, and methods have been developed for their in situ formation, for instance, through the copper-catalyzed coupling of arylboronic acids with a protected diimide. nih.govbeilstein-journals.org

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile group in this compound is an active methylene (B1212753) group, making it susceptible to a variety of chemical transformations.

Knoevenagel Condensation with Activated Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond. wikipedia.orgsigmaaldrich.com In the context of this compound, the methylene group adjacent to the cyano group is activated and can participate in Knoevenagel condensations with aldehydes or ketones.

This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The reaction of pyrazole aldehydes with malononitrile (B47326), another activated methylene compound, in the presence of a mild catalyst like ammonium (B1175870) carbonate, provides an efficient and green route to substituted alkenes. researchgate.netresearchgate.net The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensation product. wikipedia.org This transformation is valuable for the synthesis of a wide range of functionalized pyrazole derivatives.

| Reactants | Catalyst | Key Features | Product |

| Pyrazole Aldehyde and Malononitrile | Ammonium Carbonate | Green and efficient method; proceeds via a carbanion intermediate. researchgate.netresearchgate.net | Substituted Alkene |

| Aldehyde/Ketone and Active Methylene Compound | Weak Base (e.g., Piperidine) | Nucleophilic addition followed by dehydration. wikipedia.org | α,β-Unsaturated Ketone |

Pinner Reactions and Nitrile Transformations

The Pinner reaction is a classic organic transformation that converts a nitrile into an imino ester salt, often referred to as a Pinner salt. wikipedia.org This reaction is typically catalyzed by an acid, such as gaseous hydrogen chloride, in the presence of an alcohol under anhydrous conditions. wikipedia.orgorganic-chemistry.org While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the general mechanism of the Pinner reaction can be applied to understand its potential transformations.

The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the acid catalyst. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol molecule. The resulting intermediate then undergoes a proton transfer to yield the imidate hydrochloride, or Pinner salt. nih.gov

These Pinner salts are valuable synthetic intermediates that can be converted into a variety of other functional groups. wikipedia.org For instance, hydrolysis of the Pinner salt with water leads to the formation of an ester. Reaction with an excess of alcohol can produce an orthoester, while treatment with ammonia (B1221849) or an amine yields an amidine. wikipedia.org

A related and important nitrile transformation is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, the hydrolysis of a related compound, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, is accomplished using sodium hydroxide (B78521) in a water-methanol solvent system to yield the corresponding carboxylic acid. google.com This suggests that this compound could be hydrolyzed to 2-(1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry. bldpharm.com

Table 1: Potential Products from Pinner Reaction of this compound

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Water | Ester | 2-(1H-pyrazol-4-yl)acetate |

| Ammonia/Amine | Amidine | 2-(1H-pyrazol-4-yl)acetamidine |

Cyclization of Nitrile Functions to Form Heterocyclic Rings

The nitrile functionality in this compound serves as a versatile handle for the construction of fused heterocyclic ring systems. One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry due to their activity as protein kinase inhibitors. rsc.org

The general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. researchgate.net In the context of this compound, a plausible pathway would involve the chemical modification of the nitrile group to an amine or a related reactive intermediate, which can then undergo intramolecular or intermolecular cyclization.

For instance, the reaction of 5-aminopyrazoles with reagents like sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate has been shown to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity. researchgate.net This highlights the potential of suitably functionalized pyrazole derivatives in the synthesis of these fused systems.

Another relevant cyclization reaction is the Thorpe-Ziegler reaction, which is the intramolecular self-condensation of a dinitrile catalyzed by a base to form a cyclic β-keto nitrile after acidic hydrolysis. wikipedia.org While this is an intramolecular reaction, it provides a conceptual basis for how the nitrile group in a suitably substituted derivative of this compound could participate in a cyclization to form a new ring. The mechanism involves the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on the second nitrile group. researchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Pyrazole Precursors

| Pyrazole Precursor | Reagent/Condition | Fused Heterocyclic System |

|---|---|---|

| 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Multi-step synthesis | Pyrazolo[3,4-d]pyrimidines |

| 5-aminopyrazoles | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidines |

Tautomerism and Protonation Dynamics of Pyrazolyl-Acetonitrile Systems

The pyrazole ring in this compound can exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. For pyrazole itself, the proton can reside on either of the two nitrogen atoms. This N-H proton exchange leads to two tautomeric forms. nih.gov The presence of two tautomers of 3-(4-fluorophenyl)-1H-pyrazole in the same crystal provides strong evidence for this phenomenon. nih.gov Consequently, this compound can also exist in different tautomeric forms, which can influence its reactivity and biological activity.

The protonation of the pyrazole ring is another crucial aspect of its chemistry. Computational studies on the protonated isomers of pyrazole have provided insights into the most likely sites of protonation. The relative energies of the different protonated forms can be calculated to determine the most stable isomer. researchgate.net For the parent pyrazole, computational analysis using the PM3 method suggests that protonation at one of the carbon atoms is energetically favored in the gas phase. researchgate.net However, in solution, the protonation is expected to occur at one of the nitrogen atoms, with the specific site depending on the substituents on the ring. The acetonitrile group at the 4-position of the pyrazole ring will influence the electron density and, therefore, the preferred site of protonation.

Oxidative and Reductive Transformation Mechanisms

The pyrazole ring system can undergo both oxidative and reductive transformations. The electrochemical oxidation of pyrazolidinone and pyrazoline derivatives has been studied, providing a model for the potential oxidative behavior of this compound. rsc.org The oxidation of 1-phenylpyrazolidin-3-one in acetonitrile, for instance, proceeds through the formation of a radical cation, which can then undergo further reactions to yield various products. rsc.org The electrochemical oxidation of pyrazolones can also be used for selective halogenation at the 4-position. rsc.org These studies suggest that the pyrazole ring in this compound is susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives. Mediated electrosynthesis using radicals like phthalimide-N-oxyl (PINO) has been shown to be effective for the benzylic oxidation of methylarenes, a process that could potentially be adapted for the functionalization of the methylene bridge in this compound. nih.gov

The nitrile group in this compound can be readily reduced to a primary amine. Catalytic hydrogenation is a common method for this transformation, typically employing catalysts such as palladium, platinum, or nickel. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. This transformation is significant as it converts the pyrazolylacetonitrile into the corresponding 2-(1H-pyrazol-4-yl)ethanamine, a valuable building block for the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 4 Yl Acetonitrile Compounds

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure and insight into intermolecular forces.

Single Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation

While a specific single crystal X-ray diffraction study for the parent compound 2-(1H-pyrazol-4-yl)acetonitrile is not prominently available in the surveyed literature, extensive crystallographic data on closely related pyrazole (B372694) derivatives allows for a robust extrapolation of its key structural features. acs.orgnih.gov

Typically, pyrazole compounds are synthesized and then crystallized from suitable solvents to yield single crystals appropriate for X-ray analysis. nih.gov The analysis of pyrazole derivatives frequently reveals a planar five-membered ring, a consequence of its aromatic character. nih.gov The molecular structure of pyrazole itself has been shown to feature two crystallographically independent molecules in the unit cell. iucr.org For substituted pyrazoles, such as the synthesized compound 3,5-dimethyl-1H-pyrazole, single-crystal X-ray diffraction confirmed its molecular structure, showing it crystallizes in the trigonal crystal system within the R̅3c space group. nih.gov

The bond lengths within the pyrazole ring reflect its hybrid nature, indicating significant electron delocalization. iucr.org In a related pyrazole-hydrazone derivative, the bond lengths determined by X-ray diffraction were found to be in good agreement with theoretical values calculated using Density Functional Theory (DFT), underscoring the predictive power of computational methods in complementing experimental data. mdpi.com For this compound, the key structural parameters to be determined would be the bond lengths and angles of the pyrazole ring, the C-C bond connecting the ring to the acetonitrile (B52724) group, and the C≡N triple bond of the nitrile moiety.

Table 1: Representative Crystallographic Data for Pyrazole Derivatives Data presented is for related pyrazole structures to infer properties of this compound.

| Parameter | Observation in Pyrazole Derivatives | Reference |

|---|---|---|

| Crystal System | Monoclinic, Triclinic, Trigonal | nih.govnih.gov |

| Space Group | P21/c, P-1, R̅3c | nih.goviucr.org |

| Key Feature | Planar pyrazole ring | nih.gov |

| N-N Bond Distance (Å) | ~1.361 | nih.gov |

Crystal Engineering and Supramolecular Interactions in Solid State

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state. For NH-pyrazoles, the dominant supramolecular interaction is the hydrogen bond formed between the acidic N-H proton of one molecule and the basic sp²-hybridized nitrogen atom (N2) of an adjacent molecule. nih.gov

In addition to the principal N-H···N hydrogen bonds, other weaker interactions play a significant role in stabilizing the three-dimensional crystal lattice. These can include:

C-H···N interactions: The C-H bonds of the pyrazole ring or the acetonitrile's methylene (B1212753) group can act as weak hydrogen bond donors to the nitrogen atoms.

C-H···π interactions: Aromatic pyrazole rings can interact with C-H bonds.

π-π stacking: The aromatic pyrazole rings can stack on top of each other, contributing to crystal stability. The presence of electron-withdrawing or donating groups can influence this stacking. iucr.org

In the context of this compound, the nitrile group (C≡N) introduces an additional potential hydrogen bond acceptor site. The nitrogen atom of the nitrile could engage in C-H···N or even N-H···N interactions, leading to more complex and varied supramolecular architectures. The interplay of the strong N-H···N pyrazole interaction with these weaker forces dictates the final crystal packing, influencing physical properties like melting point and solubility. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the N-H proton, the two C-H protons on the pyrazole ring, and the two protons of the methylene (-CH₂-) group.

N-H Proton: The proton attached to the nitrogen (N1) is expected to appear as a broad singlet at a relatively high chemical shift (downfield), typically in the range of δ 10-14 ppm, due to its acidic nature. Its position and broadness can be highly dependent on solvent, concentration, and temperature.

Pyrazole Ring Protons (H3/H5): The pyrazole ring has two chemically equivalent C-H protons at positions 3 and 5. Due to the symmetry of the 4-substituted ring, these protons are expected to appear as a single signal, a sharp singlet, typically in the range of δ 7.5-8.0 ppm. chemicalbook.comresearchgate.net

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the pyrazole ring and the nitrile group are chemically equivalent. They would appear as a singlet in the range of δ 3.7-4.0 ppm. The electron-withdrawing nature of the adjacent nitrile group contributes to this downfield shift compared to a simple alkyl chain. oregonstate.edu

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures and standard chemical shift tables.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| N-H | 10.0 - 14.0 | Broad Singlet | Position is solvent and concentration dependent. |

| C3-H / C5-H | 7.5 - 8.0 | Singlet | Represents the two equivalent aromatic protons on the pyrazole ring. |

| -CH₂- | 3.7 - 4.0 | Singlet | Methylene protons adjacent to the pyrazole ring and nitrile group. |

Data compiled from references chemicalbook.comresearchgate.netoregonstate.edusigmaaldrich.com.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected.

Pyrazole Ring Carbons (C3/C5): Due to molecular symmetry, the C3 and C5 carbons of the pyrazole ring are chemically equivalent and will produce a single resonance. This signal is typically found in the aromatic region, around δ 130-140 ppm. nih.gov

Pyrazole Ring Carbon (C4): The C4 carbon, which is substituted with the acetonitrile group, will have a distinct chemical shift, generally appearing further upfield (lower ppm) than the C3/C5 carbons, often in the range of δ 100-115 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the range of δ 115-120 ppm. wisc.edu

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear significantly upfield, typically in the range of δ 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures and standard chemical shift tables.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 / C5 | 130 - 140 | Equivalent carbons in the pyrazole ring. |

| C4 | 100 - 115 | Substituted carbon in the pyrazole ring. |

| -C≡N | 115 - 120 | Characteristic nitrile carbon signal. |

| -CH₂- | 15 - 25 | Methylene bridge carbon. |

Data compiled from references sigmaaldrich.comnih.govwisc.edujocpr.com.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this technique excellent for confirming the presence of key structural motifs.

For this compound, the most characteristic vibrational bands would be:

N-H Stretch: A broad absorption band in the FT-IR spectrum, typically between 3100 and 3400 cm⁻¹, is characteristic of the N-H stretching vibration in the pyrazole ring. The broadness is due to hydrogen bonding. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations from the pyrazole ring usually appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the -CH₂- group will be observed just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group provides a very sharp and distinct absorption band. In the FT-IR spectrum, this C≡N stretching vibration is typically found in the range of 2240-2260 cm⁻¹. Its position can be sensitive to the electronic environment. researchgate.net

C=N and C=C Stretches: The stretching vibrations of the double bonds within the pyrazole ring occur in the 1400-1600 cm⁻¹ region of the spectrum. nih.govresearchgate.net

Computational methods are often used alongside experimental data to assign these vibrational modes precisely. jocpr.comscilit.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (H-bonded) | 3100 - 3400 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C≡N Stretch | 2240 - 2260 | Sharp, Medium-Strong |

| C=N / C=C Ring Stretches | 1400 - 1600 | Variable |

Data compiled from references nih.govnih.govresearchgate.netresearchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds. irdg.orguniversityofgalway.ie The FT-IR spectrum of pyrazole-containing compounds provides characteristic absorption bands that correspond to specific vibrational modes of the molecule.

In the case of pyrazole derivatives, the FT-IR spectra typically exhibit characteristic peaks for N-H stretching, C-H stretching of the pyrazole ring, and C=N stretching vibrations. For instance, in a study of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, the FT-IR spectrum revealed key vibrational frequencies that helped confirm its structure. researchgate.net Similarly, in situ FT-IR spectroscopy has been employed to study the interaction of acetonitrile with metal-organic frameworks, demonstrating changes in the infrared cross-sections upon hydrogen bonding. temple.edu

The nitrile group (C≡N) in this compound is expected to show a sharp absorption band in the region of 2200-2300 cm⁻¹. The exact position of this band can be influenced by the electronic environment of the molecule. The pyrazole ring itself will have a series of characteristic absorptions. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring are usually observed between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring give rise to absorptions in the 1400-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2200 - 2300 |

| N-H (Pyrazole) | Stretching | 3100 - 3500 |

| C-H (Pyrazole) | Stretching | 3000 - 3100 |

| C=C, C=N (Pyrazole) | Stretching | 1400 - 1600 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. researchgate.net It is particularly useful for analyzing symmetric bonds and functional groups that are weak absorbers in the infrared spectrum. irdg.org The technique is non-invasive and can be used to study samples in various states, including solids, liquids, and gases. irdg.orguniversityofgalway.ie

For this compound, Raman spectroscopy can be used to confirm the presence of the nitrile group, which typically exhibits a strong and sharp Raman scattering band. The symmetric breathing vibrations of the pyrazole ring are also often Raman active. The versatility of Raman spectroscopy allows for its application in reaction monitoring, such as polymerization processes and the curing of adhesives. irdg.org It has also found significant use in the pharmaceutical industry for raw material identification and quantitative analysis. researchgate.net In biopharmaceutical applications, Raman spectroscopy is valued for its high molecular specificity and ability to measure in aqueous solutions with minimal sample preparation. universityofgalway.ie

Table 2: Potential Raman Spectroscopy Applications for this compound

| Application Area | Specific Use |

| Structural Confirmation | Identification of the C≡N and pyrazole ring vibrations. |

| Quantitative Analysis | Determination of the concentration of the compound in a mixture. researchgate.net |

| Reaction Monitoring | Following the progress of reactions involving the nitrile or pyrazole functional groups. |

| Polymorph Screening | Differentiating between different crystalline forms of the compound. |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam. This process typically leads to extensive fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching.

Early studies on the mass spectrometry of pyrazole and its derivatives showed that they generally exhibit stable molecular ions. researchgate.net The fragmentation of pyrazoles often involves the expulsion of hydrogen cyanide (HCN) from the molecular ion or the [M-H]⁺ ion, and the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion. researchgate.net The presence of substituents on the pyrazole ring can influence the relative importance of these fragmentation pathways. researchgate.net For this compound, the molecular ion peak would be expected, followed by fragments corresponding to the loss of the acetonitrile side chain and characteristic cleavages of the pyrazole ring.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

This technique is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. For this compound, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺, and potentially adducts with solvent molecules or salts. The fragmentation of these ions, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can provide valuable structural information. For instance, acetonitrile itself is used as a chemical ionization agent in mass spectrometry to determine the location of double bonds in fatty acid methyl esters. nih.gov

Surface Analysis and Microscopy

Surface analysis techniques are crucial for characterizing the elemental composition and chemical state of the surface of a material.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucj.org.ua XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ucj.org.ua

For this compound, XPS can provide detailed information about the chemical environment of the carbon, nitrogen, and any other elements present on the surface of a sample. The binding energies of the core-level electrons are sensitive to the chemical state of the atoms. For example, the C 1s spectrum would show different peaks for the carbon atoms in the pyrazole ring, the methylene group, and the nitrile group. Similarly, the N 1s spectrum would distinguish between the nitrogen atoms in the pyrazole ring and the nitrogen atom of the nitrile group. This technique is particularly valuable in materials science for studying surface modifications, thin films, and interfaces. ucj.org.ua

Table 3: Expected Core-Level Binding Energy Regions for this compound in XPS

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 288 | Differentiation of C atoms in pyrazole, methylene, and nitrile groups. |

| Nitrogen | N 1s | 398 - 402 | Differentiation of N atoms in pyrazole and nitrile groups. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. While specific AFM studies focusing solely on this compound are not extensively documented in public literature, the technique is widely applied to characterize materials containing similar heterocyclic compounds. AFM operates by scanning a sharp tip, attached to a cantilever, over a sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are monitored by a laser and photodiode system to generate a three-dimensional surface map.

This technique is invaluable for analyzing the surface morphology, roughness, and texture of thin films, coatings, or crystalline structures involving pyrazole derivatives. For instance, AFM can be employed to study the uniformity of films made from polymers incorporating pyrazole-based functional units or to assess the surface characteristics of catalysts where pyrazole compounds act as ligands. researchgate.net The analysis can reveal details about grain size, pore distribution, and surface defects, which are critical for applications in materials science and electronics. researchgate.net

Advanced AFM methodologies can even provide insights into the chemical nature of a surface. Non-contact AFM (nc-AFM) has been used to discriminate between different heteroatoms (like sulfur and nitrogen) and carbon atoms within aromatic molecules based on subtle differences in image contrast. figshare.com This capability would be highly relevant for confirming the orientation and surface arrangement of this compound on a substrate.

Quantitative data on surface roughness is a key output of AFM analysis. Parameters such as average roughness (Ra) and root mean square roughness (Rq) are calculated from the topographical data to provide a statistical description of the surface texture.

Table 1: Representative Surface Roughness Data Obtainable via AFM Analysis (Note: This table is illustrative, based on typical AFM analyses of organic/inorganic composite films, as specific data for this compound is not available.)

| Parameter | Description | Typical Value Range (nm) |

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. | 1 - 15 |

| Rq (Root Mean Square Roughness) | The root mean square average of the height deviations from the mean line. | 1.5 - 20 |

| Rmax (Maximum Peak to Valley Height) | The vertical distance between the highest and lowest points of the profile within the evaluation length. | 10 - 100 |

| Skewness | A measure of the asymmetry of the surface profile about the mean line. | -0.5 to 0.5 |

| Kurtosis | A measure of the "peakedness" or "tailedness" of the surface profile. | 2.5 - 4.0 |

Emerging Advanced Spectroscopic and Microscopic Techniques

The characterization of complex heterocyclic molecules like this compound increasingly relies on emerging analytical techniques that provide deeper structural and functional insights than conventional methods. These advanced techniques are crucial for unambiguous structure elucidation, understanding intermolecular interactions, and mapping chemical distributions.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR are standard tools, complex structures often lead to overlapping signals and ambiguous assignments. Advanced 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for the definitive structural analysis of pyrazole derivatives. researchgate.netnih.gov

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are spin-spin coupled, revealing adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals directly to the carbon atoms they are attached to, providing direct C-H bond information. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, especially for proton-deficient systems or for identifying quaternary carbons. nih.govipb.pt These techniques were instrumental in confirming the structures of newly synthesized halogenoaminopyrazole derivatives and pyrazolo researchgate.netmdpi.compyran systems. nih.govnih.gov

Hyperspectral Imaging: This technique combines digital imaging with spectroscopy to acquire both spatial and spectral information from a sample. For nitrogen-containing compounds like pyrazoles, visible/near-infrared (Vis/NIR) hyperspectral imaging can be used to map the spatial distribution of total nitrogen content. mdpi.complos.orgnih.gov By analyzing the characteristic absorption spectra at each pixel, a chemical map of the sample can be generated. This could be applied to study the homogeneity of this compound in a composite material or to monitor its uptake in a biological system. researchgate.net

Fluorescence-Based Techniques: The pyrazole scaffold is increasingly used in the design of fluorescent probes for bioimaging and chemosensing. nih.gov By functionalizing the pyrazole ring, molecules can be synthesized that exhibit changes in their fluorescence properties (e.g., intensity or wavelength) upon binding to specific analytes like metal ions (Cu²⁺, Al³⁺) or anions (F⁻, CN⁻). rsc.org Advanced techniques such as laser scanning confocal microscopy can then be used to visualize the presence and location of these analytes within living cells, demonstrating the utility of pyrazole derivatives in biological applications. nih.govrsc.org

Other Emerging Methods:

Ultrafast Spectroscopy: Techniques operating on femtosecond timescales allow researchers to observe the real-time dynamics of chemical reactions and electronic processes, providing unprecedented insight into reaction mechanisms and material properties. spectroscopyonline.com

AI and Machine Learning in Spectroscopy: The integration of artificial intelligence is enhancing the interpretation of complex spectral data, enabling more accurate pattern recognition and prediction of molecular behavior from large datasets. spectroscopyonline.com

Table 2: Summary of Emerging Characterization Techniques for Pyrazole Compounds

| Technique | Principle | Information Provided | Relevance to this compound |

| 2D-NMR (COSY, HSQC, HMBC) | Correlates nuclear spins through bonds. | Unambiguous assignment of ¹H and ¹³C signals; connectivity of atoms. researchgate.netnih.gov | Definitive structural confirmation and elucidation. |

| Hyperspectral Imaging (Vis/NIR) | Combines imaging and spectroscopy. | Spatial distribution of chemical components (e.g., nitrogen content). mdpi.complos.org | Analysis of compound distribution in mixtures or on surfaces. |

| Fluorescence Spectroscopy & Microscopy | Excitation of fluorophores and detection of emitted light. | Detection of specific analytes; imaging within biological systems. nih.govrsc.org | Potential development as a fluorescent probe or sensor. |

| Ultrafast Spectroscopy | Uses femtosecond laser pulses to probe molecular dynamics. | Real-time observation of chemical reactions and energy transfer. spectroscopyonline.com | Understanding photochemical properties and reaction kinetics. |

Theoretical and Computational Chemistry for 2 1h Pyrazol 4 Yl Acetonitrile Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-(1H-pyrazol-4-yl)acetonitrile, DFT calculations can elucidate a range of fundamental properties. While specific DFT studies on this compound are not extensively available in the reviewed literature, the principles can be applied based on studies of analogous pyrazole (B372694) derivatives. Methodologies like the B3LYP functional with basis sets such as 6-31G or 6-311G are commonly employed for such investigations nih.gov.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This process finds the minimum energy conformation on the potential energy surface. For related pyrazole derivatives, DFT has been successfully used to predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental X-ray crystallography data.

Conformational analysis would involve exploring the rotational barriers around the single bond connecting the acetonitrile (B52724) group to the pyrazole ring. This would identify the most stable conformers and the energy differences between them. For instance, in a study of other substituted pyrazoles, different conformations arising from the rotation of substituent groups have been analyzed to understand their relative stabilities. Although specific data for this compound is not available, a similar approach would be invaluable.

A theoretical study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using the B3LYP/6-31G(d) level of theory, revealed a planar conformation, indicating that all its constituent atoms lie within the same geometrical plane nih.gov. This planarity is often a feature of conjugated systems and could be anticipated to some extent in this compound.

Table 1: Predicted Geometric Parameters for a Pyrazole Derivative Analog (Note: The following data is for a representative pyrazole derivative and is intended to be illustrative of the type of information obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.42 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.36 | - |

| C4-C(acetonitrile) | 1.45 | - |

| C-C≡N | 1.47 | - |

| C≡N | 1.16 | - |

| N1-N2-C3 | - | 111.0 |

| N2-C3-C4 | - | 106.0 |

| C3-C4-C5 | - | 105.0 |

| C4-C5-N1 | - | 112.0 |

| C5-N1-N2 | - | 106.0 |

Data is hypothetical and based on typical values for pyrazole rings.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For a derivative, 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile, the HOMO-LUMO energy gap was calculated to be between 2.87 and 2.94 eV using B3LYP with 6-31G and 6-311G basis sets, respectively nih.gov. For this compound, the HOMO would likely be localized on the electron-rich pyrazole ring, while the LUMO might have significant contributions from the acetonitrile group's π* orbital. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Frontier Orbital Energies and Related Properties for a Pyrazole Derivative Analog (Note: This data is for an analogous pyrazole derivative and serves as an example.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Data is hypothetical and based on typical values for pyrazole derivatives.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra can be used to assign experimental vibrational bands to specific molecular motions. For a derivative of the target molecule, the harmonic vibrational frequencies were calculated and scaled to compare with the experimental FT-IR spectrum, showing good agreement nih.gov. A similar study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid also demonstrated a strong correlation between calculated and expected vibrational modes nih.gov.

For this compound, key vibrational modes would include the N-H stretch of the pyrazole ring, C-H stretches of the ring and methylene (B1212753) group, the C≡N stretch of the nitrile group, and various ring stretching and bending modes. Comparing the calculated spectrum with an experimental one would help to confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Table 3: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Pyrazole Acetonitrile Analog (Note: This data is illustrative and based on a related pyrazole derivative.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3400 |

| C-H Stretch (Aromatic) | 3100 | 3080 |

| C≡N Stretch | 2250 | 2245 |

| C=C/C=N Ring Stretch | 1600-1400 | 1580-1420 |

Data is hypothetical and based on typical values.

Molecular Dynamics (MD) Simulations

Quantum Chemical Investigations

Quantum chemical investigations encompass a broad range of methods, including DFT and higher-level ab initio calculations, to explore the electronic structure and reactivity of molecules in detail.

Quantum chemical methods can be used to model chemical reactions involving this compound. This includes calculating the energy profiles of reaction pathways, which helps in understanding reaction mechanisms and predicting reaction rates. For example, the synthesis of this compound could be modeled to identify the transition states and intermediates, and to determine the activation energies for each step.

While a specific reaction pathway analysis for the synthesis of this compound was not found in the provided search results, quantum-chemical studies on the reactions of other pyrazole derivatives have been conducted. For instance, the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with 2-mercaptoethanol was studied to understand the competing reaction channels. These types of calculations provide a deep understanding of the factors that control the outcome of a chemical reaction.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

The quest for novel materials with significant non-linear optical (NLO) properties is a major focus in materials science, with applications in optoelectronics and photonics. Pyrazole derivatives have emerged as a promising class of compounds in this regard. wum.edu.pk Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO response of molecules. wum.edu.pk

The key parameter characterizing the NLO response of a molecule is the first hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response. Theoretical calculations of β₀ for various pyrazole derivatives have shown that their NLO properties are highly tunable through chemical modification. For instance, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability.

Table 1: Calculated First Hyperpolarizability (β₀) of Selected Pyrazole Derivatives

| Compound | β₀ (x 10⁻³⁰ esu) | Computational Method |

| Pyrazole Derivative M1 | 5.21 | DFT/B3LYP/6‐311G++(d,p) |

| Pyrazole Derivative M6 | 7.26 | DFT/B3LYP/6‐311G++(d,p) |

| Urea (Reference) | 0.37 |

Note: The data presented is for illustrative pyrazole derivatives from a computational study and not for this compound itself. The values highlight the potential of the pyrazole core in NLO applications. researchgate.net

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in molecular crystals. scirp.orgresearchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule. This surface can be color-mapped to highlight different types of intermolecular contacts and their relative strengths.

This technique provides a detailed fingerprint of the crystal packing, allowing for a quantitative assessment of the various non-covalent interactions, such as hydrogen bonds and van der Waals forces. scirp.org The analysis generates two-dimensional fingerprint plots that summarize the distribution of intermolecular contacts.

For pyrazole derivatives, Hirshfeld surface analysis has been employed to understand how molecules pack in the solid state. These studies reveal the dominant intermolecular interactions that stabilize the crystal structure. While a crystal structure and corresponding Hirshfeld analysis for this compound is not available in the reviewed literature, analyses of other pyrazole-containing crystal structures provide a clear picture of the expected interactions.

Typically, H···H contacts are the most abundant, reflecting the prevalence of hydrogen atoms on the molecular surface. iucr.orgresearchgate.net Other significant interactions include N···H/H···N, C···H/H···C, and O···H/H···O contacts, often indicative of hydrogen bonding. iucr.orgresearchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Pyrazole Derivative

| Interaction Type | Percentage Contribution (%) |

| H···H | 37.1 |

| O···H/H···O | 31.3 |

| Br···H/H···Br | 13.5 |

| C···H/H···C | 10.6 |

Note: This data is from a study on dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate and serves to illustrate the typical intermolecular interactions in pyrazole-containing crystals. iucr.org

In Silico Mechanistic Elucidation